
苦瓜素E
描述
苦瓜素E 是一种高度氧化类固醇,属于苦瓜素家族,后者是四环三萜皂苷。这些化合物主要存在于葫芦科植物中,例如黄瓜、南瓜和葫芦。 This compound 因其强大的生物活性而备受关注,包括抗炎、抗氧化和抗癌特性 .
科学研究应用
化学: 在化学领域,苦瓜素E 被用作合成具有增强生物活性的新型衍生物的先导化合物。研究人员探索其化学性质以开发新的治疗剂。
生物学: 在生物学研究中,this compound 因其在调节细胞过程中的作用而受到研究。 它已被证明可以诱导癌细胞的细胞周期停滞和凋亡,使其成为抗癌治疗的有希望的候选药物 .
医学: this compound 正在被探索用于治疗各种疾病,包括癌症、炎症和神经退行性疾病。 它抑制疾病进展中涉及的关键信号通路的的能力使其成为药物开发的有价值的化合物 .
工业: 在制药行业,this compound 被用作中药质量控制和标准化的参考化合物。 它存在于传统中药中,突出了其在替代和补充疗法中的重要性 .
作用机制
苦瓜素E 通过多种机制发挥作用:
分子靶标: 该化合物靶向各种分子通路,包括 PI3K/Akt 通路,该通路参与细胞存活和增殖。 通过抑制该通路,this compound 可以诱导凋亡并抑制细胞生长 .
涉及的通路: this compound 也影响 STAT3 信号通路,该通路在癌症进展中起着至关重要的作用。 通过抑制 STAT3,该化合物可以减少肿瘤生长和转移 . 此外,this compound 调节细胞周期蛋白依赖性激酶的活性,导致细胞周期在 G2/M 期停滞 .
准备方法
合成路线和反应条件: 苦瓜素E 的合成通常从 2,3-环氧鲨烯通过环氧鲨烯环化酶环化成苦瓜二烯醇开始。 接着是一系列羟基化、乙酰化和糖基化步骤,最终生成this compound . 反应条件通常涉及使用特定的酶和催化剂来促进这些转化。
工业生产方法: this compound 的工业生产涉及从天然来源提取和纯化,例如黄瓜(Cucumis sativus)。 高效薄层色谱 (HPTLC) 通常用于对不同品种的黄瓜中this compound 进行定量和质量评价 . 流动相通常含有石油醚、乙酸乙酯和甲酸,以特定比例混合以实现最佳分离和分析。
化学反应分析
反应类型: 苦瓜素E 会发生各种化学反应,包括氧化、还原和取代。这些反应对于修饰该化合物以增强其生物活性或生成具有特定性质的衍生物至关重要。
常用试剂和条件: 与this compound 相关的反应中常用的试剂包括氧化剂、还原剂和催化剂。 例如,this compound 的氧化可以使用高锰酸钾或三氧化铬等试剂在受控条件下实现 .
主要产物: 这些反应形成的主要产物包括各种苦瓜素衍生物,例如苦瓜素I、J、K 和 L。 这些衍生物通常表现出独特的生物活性,并因其潜在的治疗应用而受到研究 .
相似化合物的比较
苦瓜素E 是一个更大的苦瓜素家族的一部分,其中包括苦瓜素B、D 和 I 等化合物。这些化合物具有相似的四环三萜结构,但在官能团和生物活性方面有所不同。
类似化合物:
苦瓜素B: 以其强大的抗癌和抗炎特性而闻名。
苦瓜素D: 对各种癌细胞系表现出强烈的细胞毒性作用。
This compound 的独特性: this compound 由于其能够选择性地提高癌细胞对抗癌药物的化学敏感性而脱颖而出。这种独特的特性使其成为癌症治疗联合疗法的有价值的化合物。
属性
IUPAC Name |
[(E,6R)-6-[(8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-14,19,21-22,25,34-35,39H,11,15-16H2,1-9H3/b13-12+/t19-,21-,22+,25+,29+,30-,31+,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYMQXYDSVBNLL-MUYMLXPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)O)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601030496 | |
| Record name | Cucurbitacin E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601030496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18444-66-1 | |
| Record name | Cucurbitacin E | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18444-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cucurbitacin E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018444661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cucurbitacin E | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521775 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cucurbitacin E | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106399 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cucurbitacin E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601030496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,16α,20,25-tetrahydroxy-9β-methyl-10α,-19-norlanosta-1,5,23(E)-triene-3,11,22-trione 25-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUCURBITACIN E | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8A45XYI21 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cucurbitacin E interact with cells to exert its effects?
A: Cucurbitacin E has been shown to interact with various cellular targets and pathways. One key interaction involves binding to filamentous actin (F-actin), specifically at the Cys257 residue. [] This interaction inhibits actin depolymerization, disrupting the normal dynamics of the actin cytoskeleton. [, ]
Q2: What are the downstream effects of Cucurbitacin E's interaction with its targets?
A2: CuE's interaction with F-actin leads to significant downstream effects, including:
- Inhibition of Cell Proliferation: Disrupting actin dynamics can directly inhibit cell division, leading to decreased proliferation in various cancer cell lines. [, , , , , , , ]
- Induction of Apoptosis: CuE has been shown to induce apoptosis, a programmed cell death mechanism, in several cancer cell lines through both caspase-dependent and mitochondria-dependent pathways. [, , , ]
- Cell Cycle Arrest: Research indicates that CuE can induce cell cycle arrest at the G2/M phase, halting cell division and ultimately impacting cell proliferation. [, , , , ]
- Modulation of Signaling Pathways: CuE has been implicated in modulating various signaling pathways, including STAT3, NF-κB, PI3K/Akt, and mTOR, which play crucial roles in inflammation, cell survival, and proliferation. [, , , , , , ]
Q3: What is the molecular formula and weight of Cucurbitacin E?
A: The molecular formula of Cucurbitacin E is C32H44O8, and its molecular weight is 556.7 g/mol. [, ]
Q4: Is there any spectroscopic data available for Cucurbitacin E?
A: Yes, spectroscopic data, including NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectra, have been used to characterize and confirm the structure of Cucurbitacin E. [, , , ]
Q5: What is known about the stability of Cucurbitacin E in different solutions?
A: Cucurbitacin E's stability is influenced by factors like concentration, pH, and solvent. It exhibits light sensitivity and degrades faster with increasing pH. [] Its photolysis rate is higher in methanol compared to ethanol. []
Q6: Does Cucurbitacin E possess any catalytic properties?
A6: Based on the provided research, Cucurbitacin E is not typically recognized for having catalytic properties. Its primary mechanisms of action revolve around binding and modulating cellular targets, rather than catalyzing chemical reactions.
Q7: Have computational methods been used to study Cucurbitacin E?
A: Yes, molecular docking studies have been used to investigate the binding affinity and interactions of Cucurbitacin E with potential target proteins, such as those involved in Mycobacterium tuberculosis metabolism. [] This type of research aids in understanding its mechanism of action and potential therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


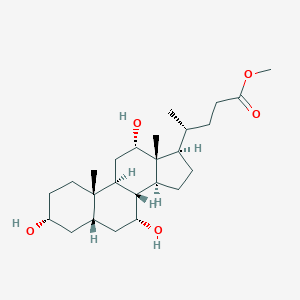
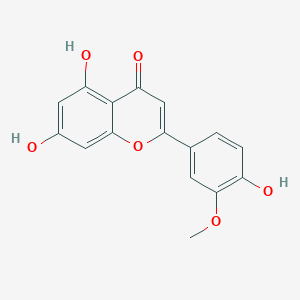

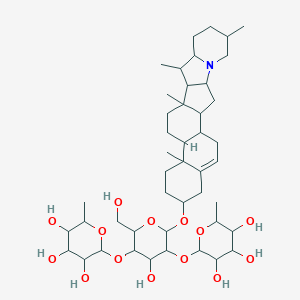
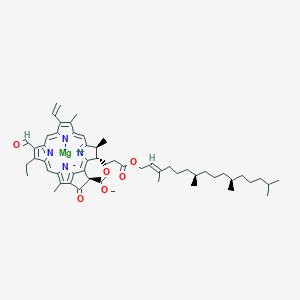
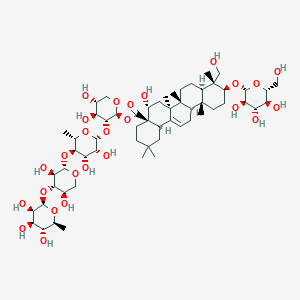
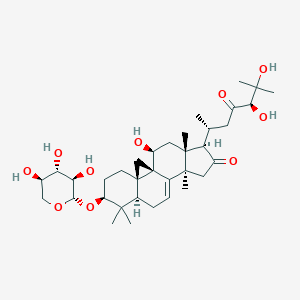
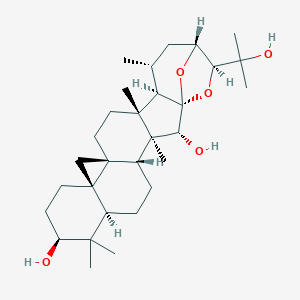

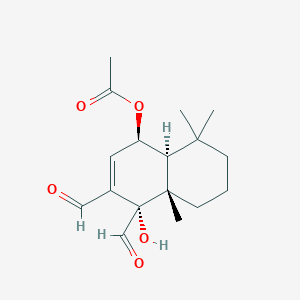
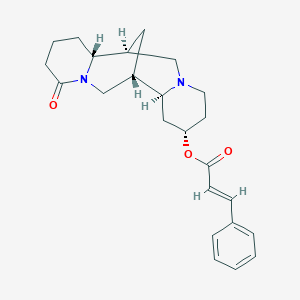
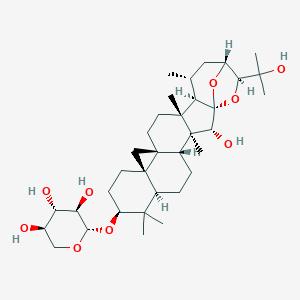
![[(2S,3S,4R,5R,6R)-2-acetyl-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B190808.png)
![[(2R,3R,4S,5R,6R)-6-ethoxy-5-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B190810.png)
